1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrchloride
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Overview
Description
1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C14H17ClFN3 and a molecular weight of 281.76 g/mol . This compound features a quinoline ring substituted with a fluorine atom at the 6-position and a piperidine ring attached at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of 1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring is synthesized through cyclization reactions.
Piperidine Ring Formation: The piperidine ring is synthesized separately and then coupled with the fluorinated quinoline ring through nucleophilic substitution reactions.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to various bioactive molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperidine ring can interact with neurotransmitter receptors, modulating their activity. These interactions make the compound a potential candidate for the development of anticancer and neuroactive drugs .
Comparison with Similar Compounds
1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride can be compared with other quinoline and piperidine derivatives:
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline ring structure but differ in their substituents and biological activities.
Piperidine Derivatives: Compounds such as piperidine itself and its substituted derivatives (e.g., piperidine-4-carboxylic acid) have similar structural features but vary in their chemical reactivity and applications.
The uniqueness of 1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride lies in its combined quinoline and piperidine structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17ClFN3 |
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Molecular Weight |
281.75 g/mol |
IUPAC Name |
1-(6-fluoroquinolin-4-yl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H16FN3.ClH/c15-10-1-2-13-12(9-10)14(3-6-17-13)18-7-4-11(16)5-8-18;/h1-3,6,9,11H,4-5,7-8,16H2;1H |
InChI Key |
QPAXYAIEDKJPNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=C3C=C(C=CC3=NC=C2)F.Cl |
Origin of Product |
United States |
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